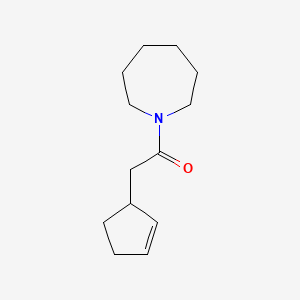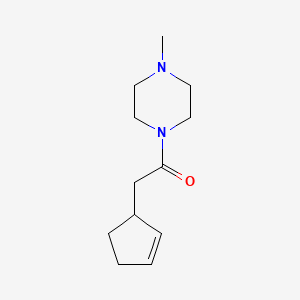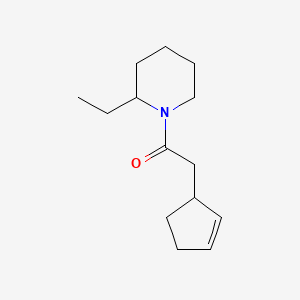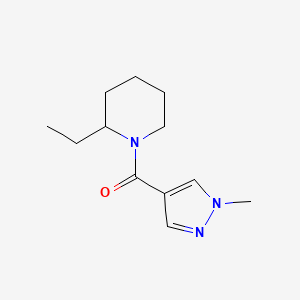
N-propan-2-yl-3-pyridin-3-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-yl-3-pyridin-3-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-1930942 and is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 plays a crucial role in the sensation of pain and temperature, and its inhibition has been shown to have potential benefits in treating various pain-related disorders.
Mecanismo De Acción
N-propan-2-yl-3-pyridin-3-ylpropanamide acts as a selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger the release of neurotransmitters, leading to the sensation of pain. By inhibiting TRPV1, N-propan-2-yl-3-pyridin-3-ylpropanamide reduces the influx of calcium ions, thereby reducing pain sensation.
Biochemical and Physiological Effects:
N-propan-2-yl-3-pyridin-3-ylpropanamide has been shown to have potent analgesic effects in various animal models of pain. Additionally, it has been shown to reduce hypersensitivity to thermal and mechanical stimuli, indicating its potential for treating chronic pain. The compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-propan-2-yl-3-pyridin-3-ylpropanamide is its selectivity for the TRPV1 ion channel. This selectivity reduces the likelihood of off-target effects, making it a useful tool for studying the role of TRPV1 in pain sensation. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-propan-2-yl-3-pyridin-3-ylpropanamide. One area of interest is the development of more soluble analogs of the compound, which would improve its pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of the compound for its potential therapeutic applications. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and inflammation, warrants further investigation.
Métodos De Síntesis
The synthesis of N-propan-2-yl-3-pyridin-3-ylpropanamide involves a multistep process that begins with the reaction of 3-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with propanoyl chloride to form the final product, N-propan-2-yl-3-pyridin-3-ylpropanamide.
Aplicaciones Científicas De Investigación
N-propan-2-yl-3-pyridin-3-ylpropanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. Additionally, it has been shown to reduce hypersensitivity to thermal and mechanical stimuli, indicating its potential for treating chronic pain.
Propiedades
IUPAC Name |
N-propan-2-yl-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)13-11(14)6-5-10-4-3-7-12-8-10/h3-4,7-9H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQRFZPLKBSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-3-pyridin-3-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
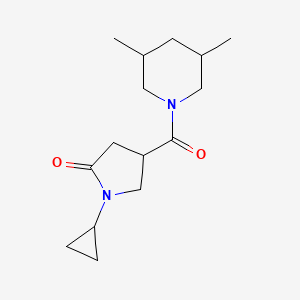
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
